molecular formula C11H16N4O4 B13329335 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13329335
M. Wt: 268.27 g/mol
InChI Key: ZEQUFHUABQIYRT-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings using suitable nucleophiles.

    Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly as inhibitors of specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine compound with similar biological activities.

    Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazole-pyrimidine structure.

    1,2,4-Triazolo[1,5-c]pyrimidine: A related compound with similar chemical properties.

Uniqueness

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific structure, which includes a Boc protecting group and a carboxylic acid functional group. This unique structure allows it to undergo specific chemical reactions and interact with biological targets in a distinct manner, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-5-4-6-15-8(14)7(9(16)17)12-13-15/h4-6H2,1-3H3,(H,16,17)

InChI Key

ZEQUFHUABQIYRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=C(N=N2)C(=O)O

Origin of Product

United States

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